![molecular formula C12H17NO B185542 [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol CAS No. 91271-58-8](/img/structure/B185542.png)
[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
Overview
Description
“[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol” is a chemical compound with the CAS Number 91271-58-8 . It has a molecular weight of 191.27 . The compound is solid in physical form .
Physical And Chemical Properties Analysis
“[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol” is a solid compound . It has a molecular weight of 191.27 . The compound’s storage temperature is room temperature .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core component of “[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol”, is a versatile scaffold in drug discovery. It’s widely used to obtain compounds for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, influencing their binding mode to enantioselective proteins.
Synthesis of Biologically Active Compounds
This compound has been synthesized via the Petasis reaction, which is a method used to create biologically important alkylaminophenol compounds. These compounds have shown potential in cancer treatment due to their antiproliferative action against cancer cells . The high antioxidant properties of alkylaminophenols also make them preferred in medical applications.
Nonlinear Optical (NLO) Materials Research
Theoretical and experimental investigations of “[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol” have revealed its potential as a nonlinear optical material. Studies have focused on its structural properties and quantum chemical calculations, which are crucial for the development of NLO materials .
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the structural properties of molecules. “[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol” has been studied using density functional theory (DFT), which helps in predicting its behavior in various chemical environments .
Spectroscopic Analysis
The compound has been subject to spectroscopic studies, including FTIR, UV, NMR, and UV-Vis spectrometry. These studies are supported by computational spectral studies, providing insights into the molecular structure and properties .
Antiproliferative Research
Alkylaminophenol compounds, such as “[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol”, are being researched for their antiproliferative properties. This research is significant for the discovery of new pharmaceutical ingredients that can act against cancer cells .
ADME/Tox Studies
The introduction of heteroatomic fragments like pyrrolidine into molecules is a strategic choice in drug design, as it helps in modifying physicochemical parameters to obtain favorable ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) results for drug candidates .
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring allows for the exploration of different stereoisomers and spatial orientations of substituents. This is crucial for the stereoselective synthesis of drug candidates, as it can result in compounds with varied biological activities .
Safety and Hazards
The safety information for this compound indicates that it has some hazards associated with it. The compound has the GHS07 pictogram, and the hazard statements H315, H319, H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details about how environmental factors influence [2-(pyrrolidin-1-ylmethyl)phenyl]methanol’s action are currently unknown .
properties
IUPAC Name |
[2-(pyrrolidin-1-ylmethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-6-2-1-5-11(12)9-13-7-3-4-8-13/h1-2,5-6,14H,3-4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXHKECPFIBDRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306296 | |
Record name | {2-[(Pyrrolidin-1-yl)methyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00306296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol | |
CAS RN |
91271-58-8 | |
Record name | 2-(1-Pyrrolidinylmethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91271-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 175205 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091271588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 91271-58-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | {2-[(Pyrrolidin-1-yl)methyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00306296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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